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molecular formula C11H12ClNO3 B2889592 Methyl 2-[(2-chloropropanoyl)amino]benzoate CAS No. 72544-42-4

Methyl 2-[(2-chloropropanoyl)amino]benzoate

Cat. No. B2889592
M. Wt: 241.67
InChI Key: VGGTWLRWWCYXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748440B2

Procedure details

To the 2-(2-chloro-propionylamino)-benzoic acid methyl ester (7.75 g, 32.1 mmol) stirring in THF (40 mL) was added 1M LiOH/H2O (40 mL). The reaction was allowed to stir at 50° C. for 3 h. After this period the reaction was concentrated under vacuum to afford a crude residue that was acidified with 1N HCl. The resulting suspension was then diluted with EtOAc and washed with water (3×50 mL). The organic layer was then washed with brine (25 mL), dried over MgSO4, and concentrated under vacuum to afford crude acid. The crude material was purified by flash chromatography (silica gel, 80% EtOAc/Hex) to afford the desired product as an off white solid (7.1 g, 97% yield). 1H-NMR (CDCl3): δ 8.6 (d, 1H), 8.12 (d, 1H), 7.61 (t, 1H), 7.57 (t, 1H), 4.89 (br, 1H), 4.65 (t, 1H), 1.78 (d, 3H).
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
LiOH H2O
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:15])[CH:12]([Cl:14])[CH3:13].[Li+].[OH-].O.Cl>C1COCC1.CCOC(C)=O>[Cl:14][CH:12]([CH3:13])[C:11]([NH:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]([OH:16])=[O:2])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(C(C)Cl)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
LiOH H2O
Quantity
40 mL
Type
reactant
Smiles
[Li+].[OH-].O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this period the reaction was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a crude residue that
WASH
Type
WASH
Details
washed with water (3×50 mL)
WASH
Type
WASH
Details
The organic layer was then washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford crude acid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 80% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(=O)NC1=C(C(=O)O)C=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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